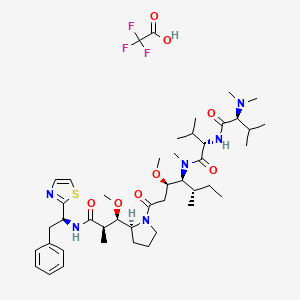

Dolastatin 10 trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dolastatin 10 trifluoroacetate is a tubulin polymerization inhibitor . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .

Synthesis Analysis

The synthesis of Dolastatin 10 involves several key features . SmI2-induced cross-coupling was employed to couple aldehyde with (S)-N-tert-butanesulfinyl imine to generate the required stereocenters of Dap . Asymmetric addition of chiral N-sulfinyl imine provided a straightforward approach to the synthesis of the protected Doe . A practical method to the key subunit Val-Dil has been established as an alternative synthetic route for the synthesis of this challenging chemical structure .Molecular Structure Analysis

Dolastatin 10 trifluoroacetate has a molecular formula of C44H69F3N6O8S . Its molecular weight is 899.1 g/mol . The structure was elucidated by NMR and mass spectrometric analyses .Chemical Reactions Analysis

Dolastatin 10 and its derivatives were found to be highly lethal to common tumor cells . A variety of antibody-drug conjugates (ADCs) constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody not only ensured the antitumor activity of the drugs themselves but also improved their tumor targeting and reduced the systemic toxicity .科学的研究の応用

Antitumor and Antiproliferative Properties

Dolastatin 10, derived from the sea hare Dolabella auricularia, showcases potent antitumor effects across various hematologic and solid tumor malignancies. Its mechanism primarily involves inhibiting microtubule assembly, akin to vinca alkaloids, by binding the peptide portion to tubulin, hence obstructing polymerization and tubulin-dependent GTP hydrolysis. Furthermore, it induces apoptosis partially via the phosphorylation and subsequent deactivation of the BCL-2 protein (Krug et al., 2000). Dolastatin 10 has been highlighted for its effectiveness in inducing apoptosis of lung cancer cells and other tumor cells at nanomolar concentrations, leading to the development of commercial drugs for certain lymphomas (Gao et al., 2021).

Role in Antibody Drug Conjugates (ADCs)

Dolastatin 10 and its synthetic analogues, termed "auristatins", have gained prominence as payloads in antibody drug conjugates (ADCs), a milestone in clinical research. ADCs constructed by combining auristatins like MMAE or MMAF with specific antibodies ensure not only the retention of the antitumor activity but also enhance tumor targeting and minimize systemic toxicity. Numerous ADCs employing auristatins are undergoing clinical trials, with some like Adcetris® already approved for treating specific lymphomas (Maderna & Leverett, 2015).

Insights into Mechanism and Clinical Trials

Dolastatin 10’s high cytotoxicity, up to 50 times more than vinblastine, is attributed to its potent antimitotic peptide nature, despite having quantitatively similar effects on tubulin polymerization as vinblastine. Its efficacy is linked to its sustained intracellular retention, which derives from its tenacious binding to tubulin. Such properties suggest that the optimal clinical application of dolastatin 10 might involve administration via infusion rather than bolus (Verdier-Pinard et al., 2000). Additionally, the exploration of structural modifications and synthetic chemistry of dolastatin 10 has broadened its application in cancer chemotherapy, as seen in the synthesis of analogues with specific structural features leading to improved cytotoxic activities (Zhou et al., 2017).

Safety And Hazards

将来の方向性

Dolastatin 10 has brought unprecedented hope for tumor treatment . By modifying the chemical structure of Dol-10 and combining with the application of ADCs technology, Dol-10 as a new drug candidate still has great potential for development . More than 36 ADCs carrying a variety of pentapeptide analogues are undergoing preclinical and clinical developments .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLXRTXOFUMAI-WUBDFCFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69F3N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dolastatin 10 trifluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2432743.png)

![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)

![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)

![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)